N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE
Description
N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE is a complex organic compound that features a combination of a thienyl group, a triazole ring, and a hydrazide moiety
Properties
IUPAC Name |
N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-3-(3-nitro-1,2,4-triazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O3S/c1-8-3-5-21-9(8)6-13-14-10(18)2-4-16-7-12-11(15-16)17(19)20/h3,5-7H,2,4H2,1H3,(H,14,18)/b13-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLQZOHRNAXTKT-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)CCN2C=NC(=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)CCN2C=NC(=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE typically involves the condensation of 3-methyl-2-thiophenecarboxaldehyde with 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoic acid hydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of oxides or sulfoxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazides or triazoles.
Scientific Research Applications
N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its unique structural features.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: Employed as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group and triazole ring play crucial roles in its bioactivity, potentially leading to the generation of reactive oxygen species or the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(3-METHYL-2-THIENYL)METHYLIDENE]-3-(2-THIENYL)-1H-PYRAZOLE-4-CARBOHYDRAZIDE
- N-[(E)-(3-METHYL-2-THIENYL)METHYLIDENE]-1,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOLE-3-CARBOHYDRAZIDE
Uniqueness
N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE is unique due to the presence of both a nitro group and a triazole ring, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
